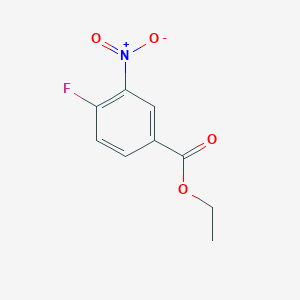

Ethyl 4-fluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONVBKVUSUGBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611894 | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-80-6 | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-fluoro-3-nitrobenzoate CAS number

An In-Depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. Its primary audience includes researchers, scientists, and professionals in the field of drug development. The guide delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying scientific principles and practical methodologies. The CAS Number for this compound is 367-80-6 [1][2][3][4].

Introduction and Core Properties

This compound (Molecular Formula: C₉H₈FNO₄) is a substituted aromatic ester that serves as a versatile building block, particularly in medicinal chemistry and materials science[1][5]. Its molecular structure, featuring an electron-withdrawing nitro group and a strategically positioned fluorine atom on the benzene ring, dictates its chemical reactivity and utility. The fluorine at the 4-position is highly susceptible to nucleophilic aromatic substitution, making it an excellent precursor for introducing diverse functional groups[5]. Furthermore, nitrobenzoic acid derivatives are well-established intermediates for synthesizing biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles[6].

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 213.16 g/mol | [1][3] |

| Appearance | Solid / Yellow Oil (crude) | [6][7] |

| Melting Point | 45.3 °C | [1] |

| Boiling Point | 312.3 °C at 760 mmHg | [1] |

| Density | 1.333 g/cm³ | [1] |

| Flash Point | 142.7 °C | [1] |

| XLogP3 | 2.1 | [2] |

| CAS Number | 367-80-6 | [1][2][3][4] |

Crystallographic Data

The solid-state structure provides definitive proof of identity and insights into intermolecular interactions. The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.9246 (3) Å |

| b | 13.2883 (3) Å |

| c | 6.9310 (2) Å |

| β | 94.410 (2)° |

| Volume | 911.36 (4) ų |

| Z | 4 |

| Source:[6] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.

Reaction Principle: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of the alcohol (ethanol in this case) is used, and the reaction is often heated to reflux[2][5][6]. An improved method utilizing microwave irradiation in a sealed vessel has also been reported to achieve good yields[8].

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated method derived from published literature[5][6].

Materials:

Procedure:

-

Combine 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 mL), and concentrated H₂SO₄ (2.0 mL) in a round-bottomed flask equipped with a reflux condenser[5][6].

-

Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[2].

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator under reduced pressure[2][6].

-

Dilute the residue with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL)[2][6].

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄[2][6].

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, often as a yellow oil[6].

-

For further purification to obtain colorless crystals suitable for analysis, recrystallization can be performed using a hot mixture of ethyl acetate and petroleum ether[5][6].

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its dual reactivity. The fluorine atom serves as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, while the nitro group can be readily reduced to an amine.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic attack. This allows the fluorine to be displaced by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for building molecular complexity. This reactivity is a cornerstone of its application in creating diverse chemical libraries for drug screening[5].

Caption: Nucleophilic aromatic substitution of this compound.

Role as a Pharmaceutical Intermediate

While direct biological activity for this specific ester is not widely reported, its value is as a precursor. The reduction of the nitro group to an amine provides a key functional handle for further reactions, such as amide bond formation or the construction of heterocyclic rings[9]. The combination of SₙAr and nitro-reduction strategies allows for the synthesis of a vast array of compounds. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[5]. This highlights the potential of the underlying molecular scaffold in developing new therapeutic agents[5].

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Statements: [3][10]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid all personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11][12].

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10][11].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[11][12]. Nitroaromatic compounds can pose a risk of vigorous or explosive decomposition when heated with caustic materials or mixed with strong reducing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention[11][12]. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor[10][11].

Conclusion

This compound is a synthetically valuable intermediate with well-defined physical and chemical properties. Its straightforward synthesis via Fischer esterification makes it readily accessible. The compound's true power lies in its reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution, which enables the generation of diverse molecular structures. This makes it an indispensable tool for professionals in medicinal chemistry and drug discovery who are focused on creating novel bioactive compounds.

References

- 1. Cas 367-80-6,this compound | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - C9H8FNO4 | CSCS00000708401 [chem-space.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Identified by its CAS Number 367-80-6, this molecule's architecture—featuring an ethyl ester, a fluorine atom, and a nitro group on a benzene ring—renders it a versatile building block for constructing more complex molecular frameworks.[1][2][3] The strategic placement of these functional groups, particularly the electron-withdrawing nitro group ortho to the fluorine atom, significantly activates the molecule for specific chemical transformations. This guide offers an in-depth exploration of the physical properties, synthesis, reactivity, and applications of this compound, providing essential, field-proven insights for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate the conditions required for handling, reactions, and purification.

Structural and Physical Data

The core structural identifiers and key physical properties of this compound are summarized below. This data provides a quantitative foundation for experimental design.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 367-80-6 | [3][4] |

| Molecular Formula | C₉H₈FNO₄ | [2][5] |

| Molecular Weight | 213.16 g/mol | [2][5] |

| Appearance | Yellow oil or colorless crystals | [5] |

| Melting Point | 45.3 °C | [4] |

| Boiling Point | 312.3 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 142.7 ± 22.3 °C | [4] |

| Refractive Index | 1.528 | [4] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)F)[O-] | [3] |

| InChIKey | YONVBKVUSUGBQR-UHFFFAOYSA-N | [3] |

Crystallographic Data

X-ray crystallography studies have revealed that this compound crystallizes in a monoclinic system.[5] This structural information is critical for understanding solid-state packing and intermolecular interactions, which can influence the material's physical properties such as solubility and melting point.

Predicted Spectroscopic Analysis

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic and ethyl protons.

-

Ethyl Group: A triplet integrating to 3H would appear upfield (approx. δ 1.4 ppm) for the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet integrating to 2H would be observed further downfield (approx. δ 4.4 ppm) for the methylene (-OCH₂-) protons.

-

Aromatic Region: The three protons on the benzene ring will appear as complex multiplets in the downfield region (approx. δ 7.4-8.6 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

-

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals.

-

Ethyl Group: Two signals in the upfield region for the methyl (~14 ppm) and methylene (~62 ppm) carbons.

-

Aromatic & Carbonyl: Signals for the six aromatic carbons would appear between ~115-155 ppm, with the carbon bearing the fluorine atom showing a large C-F coupling constant. The carbonyl carbon of the ester will be the most downfield signal (approx. δ 164-166 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups.

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ range.

-

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, making it a reliable tool for synthetic chemists.

Synthesis via Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[5]

Causality of Experimental Choices: This reaction is an acid-catalyzed equilibrium process. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy to drive the reaction to completion.

Caption: Synthesis workflow for this compound.

Self-Validating Experimental Protocol: Fischer Esterification [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml).

-

Rationale: Ethanol acts as both solvent and reactant. Sulfuric acid is the catalyst.

-

-

Heating: Heat the mixture to reflux and maintain for approximately 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the reaction to overcome the activation energy barrier.

-

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Rationale: This step concentrates the product before extraction.

-

-

Aqueous Work-up: Dilute the residue with water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 ml).

-

Rationale: The product is organic-soluble, while the acid catalyst and other inorganic impurities are water-soluble. This separates the product from the bulk of the impurities.

-

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil.

-

Rationale: Anhydrous MgSO₄ removes residual water from the organic phase. Evaporation of the solvent yields the final product.

-

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a hot mixture of ethyl acetate and petroleum ether.

Key Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary value of this compound in synthesis lies in its propensity to undergo nucleophilic aromatic substitution (SₙAr). The fluorine atom is an excellent leaving group and is strongly activated by the powerful electron-withdrawing effects of the ortho-nitro group and the para-ester group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

This reactivity allows for the facile introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols) at the C4 position, making it a gateway to a diverse library of substituted benzoate derivatives.

Caption: Nucleophilic aromatic substitution of the title compound.

Part 3: Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a critical starting material. Its derivatives are precursors to a range of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[5] While specific biological activity for the title compound is not widely reported, the broader class of nitrobenzoate derivatives has been investigated for potential therapeutic applications, including as antifungal agents.[1] The ability to easily diversify the substituent at the 4-position makes it an ideal scaffold for generating compound libraries for high-throughput screening in drug discovery programs.

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications highlight its potential hazards.

Table 2: GHS Hazard Information for this compound [2]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically valuable intermediate with well-characterized physical and chemical properties. Its straightforward synthesis via Fischer esterification makes it readily accessible. The compound's true utility is realized through its reactivity in nucleophilic aromatic substitution reactions, which allows for the generation of diverse molecular structures. For scientists in medicinal chemistry and drug discovery, it represents a reliable and versatile building block for the synthesis of novel compounds with potential biological activity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Chemspace. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

Babu, S. N. N., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o556. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). HMDB. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8FNO4). PubChemLite. Retrieved from [Link]

Sources

Ethyl 4-fluoro-3-nitrobenzoate molecular weight

An In-depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

This guide provides an in-depth technical overview of this compound (CAS: 367-80-6), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis protocols, and critical applications, grounding the discussion in established scientific principles and methodologies.

This compound is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a fluorine atom, and a nitro group.[1] This specific arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical molecules.[1][2] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, predisposing it to specific chemical transformations.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The IUPAC name is this compound, and its molecular formula is C₉H₈FNO₄.[1][3][4]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 213.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₈FNO₄ | [1][3][4] |

| CAS Number | 367-80-6 | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 45.3 °C | [1] |

| Boiling Point | 312.3 °C at 760 mmHg | [1] |

| Density | 1.333 g/cm³ | [1] |

| Appearance | Cream-colored powder/solid | [2] |

| Storage | Sealed in dry, Room Temperature | [1][4] |

Synthesis Protocol: Fischer Esterification

The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[2]

Mechanistic Principle

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The use of excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

Step-by-Step Experimental Workflow

The following protocol is a self-validating procedure adapted from established methods.[2] It includes in-process checks to ensure reaction completion and purity of the final product.

Reagents & Equipment:

-

4-fluoro-3-nitrobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (98%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol).

-

Solvent and Catalyst Addition: Add 50 mL of anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is exothermic and should be done cautiously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (3:1) mobile phase. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up & Neutralization: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with 50 mL of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the remaining acid catalyst and removes any unreacted carboxylic acid. Follow with a wash using brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting cream-colored solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if required.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical precursor. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the adjacent electron-withdrawing nitro group, making it an excellent leaving group for SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols) at the C4 position, a common strategy in medicinal chemistry to build molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental for introducing a key pharmacophore or providing a handle for subsequent amide bond formation or other coupling reactions.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, enabling further derivatization, such as the formation of amides with biologically relevant amines.

Caption: Key synthetic transformations of this compound.

Safety and Handling

Proper handling is essential when working with this compound. According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word.[4]

-

Hazards: It is reported as harmful if swallowed (H302).[2]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][4]

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[1][4]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups provide chemists with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, handling, and reaction pathways is crucial for leveraging its full potential in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 367-80-6, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluoro-3-nitrobenzoate is a key chemical intermediate whose strategic importance in medicinal chemistry and materials science cannot be overstated. Its molecular architecture, featuring a fluorinated and nitrated benzene ring attached to an ethyl ester, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, with the chemical formula C9H8FNO4, serves as a pivotal intermediate in the synthesis of more complex molecules.[1][2] The presence of an electron-withdrawing nitro group and a fluorine atom on the aromatic ring makes it a highly versatile substrate for various chemical modifications.[1] Nitrobenzoic acid derivatives are well-established precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[3] The strategic placement of the fluoro and nitro groups on the benzoate scaffold allows for regioselective reactions, a critical aspect in the design of novel therapeutic agents and functional materials.

Physicochemical and Crystallographic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. These properties have been well-characterized through various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8FNO4 | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | Light yellow solid/oil | [3][4] |

| Melting Point | 41 - 44 °C | [4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 367-80-6 | [2] |

The crystalline structure of this compound has been elucidated by X-ray crystallography, providing precise information on bond lengths and angles.[3]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P21/c | [3] |

| a (Å) | 9.9246 (3) | [3] |

| b (Å) | 13.2883 (3) | [3] |

| c (Å) | 6.9310 (2) | [3] |

| β (°) | 94.410 (2) | [3] |

| Volume (ų) | 911.36 (4) | [3] |

| Z | 4 | [3] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[1][5] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and generally high yields.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzoic Acid

The journey to this compound begins with the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the desired regioselectivity.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.[6][7]

-

Nitrating Agent Addition: Slowly add potassium nitrate portion-wise to the cooled solution, maintaining the temperature at 0°C.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[6]

-

Work-up: Carefully pour the reaction mixture over crushed ice with constant stirring.[6][7]

-

Isolation: The precipitated product, 4-fluoro-3-nitrobenzoic acid, is collected by filtration, washed thoroughly with water, and dried.[6] A final azeotropic drying with toluene can be employed to yield a light yellow solid.[6]

Fischer Esterification: From Acid to Ester

With the precursor in hand, the next step is the esterification with ethanol. The use of a strong acid catalyst, typically sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of ethanol.

Experimental Protocol: Fischer Esterification

-

Reaction Mixture: Combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml) in a round-bottom flask.[1][3]

-

Reflux: Heat the mixture to reflux and maintain for 8 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Solvent Removal: After the reaction is complete, evaporate the excess ethanol under reduced pressure.[3]

-

Extraction: Dilute the residue with water and extract the aqueous layer with ethyl acetate (3 x 25 ml).[3]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate.[3] Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.[3]

-

Purification: For obtaining colorless crystals suitable for X-ray analysis, recrystallization can be performed from a hot mixture of ethyl acetate and petroleum ether.[1][3]

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a triplet and a quartet for the ethyl group protons, and distinct signals in the aromatic region for the benzene ring protons.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks would include a strong carbonyl (C=O) stretch from the ester group, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.[11]

Reactivity and Downstream Applications

The synthetic utility of this compound lies in the reactivity of its functional groups, making it a valuable intermediate in drug discovery and materials science.[1][12]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution.[1] This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted benzoates.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals.[12] This opens up a plethora of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.

Ester Group Modifications

The ethyl ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides.[13] Alternatively, it can undergo transesterification with other alcohols.

Biological Significance and Potential Applications

While specific biological activity for this compound itself is not extensively documented, the broader class of nitrobenzoate derivatives has shown promise in various therapeutic areas. For instance, some nitrobenzoate derivatives have been investigated for their potential as antifungal agents.[1] This suggests that the nitrobenzoate scaffold is a valuable starting point for the development of new bioactive molecules. The versatility of this compound allows for the synthesis of a wide array of compounds that can be screened for various biological activities.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][14] All work should be conducted in a well-ventilated fume hood.[4][14]

Conclusion

This compound is a synthetically valuable intermediate with well-defined physicochemical properties.[1] Its straightforward synthesis via Fischer esterification makes it readily accessible for a wide range of chemical transformations.[1] The strategic positioning of the fluoro and nitro groups allows for diverse functionalization through nucleophilic aromatic substitution and reduction, respectively. These features make it an indispensable building block for medicinal chemists and materials scientists in the pursuit of novel and functional molecules. A solid understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development context.

References

-

Babu, S. N. N., Rahim, A. S. A., Osman, H., Razak, I. A., & Fun, H.-K. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o556. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-nitro-4-fluoro-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mthis compound: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-fluoro-3-nitro-, phenyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8FNO4). Retrieved from [Link]

-

ResearchGate. (n.d.). Rotational Spectroscopic Studies of para-Nitrobenzoic acid, para-Aminobenzoic acid, para-Chlorobenzoic acid, and para-Hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

Ethyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of ethyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile precursor for a range of complex molecules, particularly in the realm of medicinal chemistry. This document will delve into its chemical and physical properties, synthesis, reactivity, and safety considerations, offering a comprehensive resource for professionals in the field.

Core Compound Identity and Properties

This compound is systematically named This compound according to IUPAC nomenclature.[1] This aromatic ester is a valuable building block due to the specific reactivity conferred by its substituents.

Physicochemical and Crystallographic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₈FNO₄ | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| CAS Number | 367-80-6 | [1] |

| Appearance | Yellow oil (crude product) | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

Note: Specific experimental data for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. For the analogous compound, mthis compound, a melting point of 56-59°C and a boiling point of 109°C at 1 mmHg have been reported. It is also reported to be soluble in ethanol, ether, and methanol, and insoluble in water. This information can serve as a useful estimation, but experimental verification is recommended.

The crystallographic data reveals a monoclinic crystal system, providing insight into the solid-state packing of the molecule.[2]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[3] This acid-catalyzed esterification is a robust and well-established reaction in organic synthesis.

Causality of Experimental Choices

The selection of an acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The use of excess ethanol not only acts as the nucleophile but also serves as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

4-fluoro-3-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a yellow oil.[2]

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound Synthesis.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This reaction is a cornerstone of its application in building molecular complexity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). The resulting amino group can then be further functionalized, for example, through amide bond formation or by serving as a nucleophile in other reactions.

Ester Group Transformations

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. Alternatively, the ester can be reduced to a primary alcohol.

Role as a Precursor in Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[2][3] For instance, it is a precursor to benzimidazoles and benzoxazoles, two classes of compounds known for their diverse biological activities.[2]

Logical Relationship of Functional Group Transformations

Caption: Key Synthetic Transformations of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield. The aromatic carbons would have their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group and the nitro group.

It is imperative for researchers to obtain and interpret their own spectroscopic data for rigorous compound characterization and to not rely solely on predicted values.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and handling, serving as a critical resource for scientists and researchers in the field. Adherence to the described protocols and safety measures will ensure its effective and safe utilization in the laboratory.

References

- BenchChem. (2025).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AFLORO. (2023). 4-Fluoro-3-nitrobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-nitro-4-fluoro-benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Babu, S. N. N., Rahim, A. S. A., Osman, H., Razak, I. A., & Fun, H.-K. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o856. Retrieved from [Link]

Sources

Ethyl 4-fluoro-3-nitrobenzoate safety and handling

An In-depth Technical Guide to the Safe Handling of Ethyl 4-fluoro-3-nitrobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 367-80-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, fostering a culture of intrinsic safety in the laboratory. The protocols described herein are designed as self-validating systems to ensure the highest degree of protection.

Compound Profile and Inherent Risks

This compound is a valuable substituted aromatic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] Its molecular structure, featuring a nitro group and a fluorine atom, dictates its reactivity and its toxicological profile.[1] Understanding these inherent properties is the foundation of safe handling.

The primary risks associated with this compound are rooted in its classification under the Globally Harmonized System (GHS). It is recognized as harmful if swallowed, inhaled, or comes into contact with skin.[2] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[2][3] The causality for this lies in the nitroaromatic functionality, which can interfere with biological processes, and the general reactivity of the molecule.

Quantitative Data Summary

For quick reference, the key physicochemical and hazard identification data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 367-80-6 | [2][4] |

| Molecular Formula | C₉H₈FNO₄ | [2][5] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | Crystalline powder or solid | |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |

The Core of Safety: A Proactive Risk Assessment Workflow

Before any manipulation of this compound, a thorough risk assessment must be performed. This is not a static checklist but a dynamic thought process designed to anticipate and mitigate potential exposures. The following workflow diagram illustrates this essential process.

Sources

The Alchemist's Reagent: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 4-fluoro-3-nitrobenzoate, a critical building block in modern medicinal chemistry. We will delve into the strategic considerations for sourcing this key intermediate, robust protocols for its synthesis and quality verification, and its versatile applications in the development of targeted therapeutics.

Strategic Sourcing: More Than a Transaction

For the medicinal chemist, the selection of a starting material supplier is a critical decision that directly impacts project timelines and the integrity of research data. The purity and consistency of this compound are paramount. When evaluating potential suppliers, consider the following criteria:

-

Transparency and Documentation: Reputable suppliers will readily provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity (typically ≥98%), identity confirmation by spectroscopic methods (¹H NMR, ¹³C NMR, MS), and levels of key impurities.

-

Manufacturing and Quality Control Standards: Inquire about the supplier's quality management system. ISO 9001 certification is a good indicator of a commitment to quality. For later-stage development, suppliers with experience in Good Manufacturing Practice (GMP) are preferred.

-

Technical Support: A reliable supplier will have knowledgeable technical staff who can answer questions about the product's specifications, stability, and handling.

-

Scalability: The ability to provide consistent quality from research-scale grams to pilot-plant kilograms is a crucial consideration for projects that may advance to clinical development.

Table 1: Comparative Overview of Select Suppliers

| Supplier | Typical Purity | Documentation | Key Strengths |

| Sigma-Aldrich (Merck) | ≥98% | CoA, SDS | Broad availability, extensive documentation, strong reputation. |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | CoA, SDS | Wide range of research chemicals, reliable quality. |

| TCI Chemicals | >98% | CoA, SDS | High-purity reagents, strong focus on organic synthesis. |

| BLD Pharm | ≥98% | CoA, SDS, NMR, LC-MS | Competitive pricing, readily available analytical data.[1] |

| Chem-Impex International | ≥97% | CoA, SDS | Specializes in building blocks for drug discovery. |

Synthesis and Purification: A Reproducible Protocol

The most common and efficient method for the preparation of this compound is the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water yield the ester. The use of a large excess of ethanol and the removal of water as it forms can drive the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

4-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol)

-

Absolute ethanol (50 mL)

-

Concentrated sulfuric acid (2.0 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Petroleum ether (60-80 °C)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 mL), and concentrated sulfuric acid (2.0 mL).

-

Heat the mixture to reflux and maintain for 8 hours.

-

After cooling to room temperature, evaporate the ethanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product as a yellow oil.[3]

-

For further purification, recrystallize the crude product from a hot mixture of ethyl acetate and petroleum ether to obtain colorless crystals.[2][3]

Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is crucial before its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A reverse-phase method is typically employed.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1)[4][5] |

| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[4][5] |

| Detection | UV at an appropriate wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Spectroscopic Identity Confirmation

¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure of the synthesized compound.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃): The spectrum should show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and signals in the aromatic region corresponding to the substituted benzene ring.

-

¹³C NMR (in CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the aromatic ring.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ).[3][6]

Applications in Drug Discovery

This compound is a versatile building block due to the presence of multiple reactive sites. The fluorine atom is susceptible to nucleophilic aromatic substitution, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to other functional groups.[2][7]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. This compound and its analogs have been utilized in the synthesis of these important molecules. For example, related nitrobenzoate esters have been used to introduce the fluorobenzoyl moiety found in some PARP inhibitors.

Precursor to KRAS Inhibitors

The KRAS protein is a key regulator of cell growth and a major target in cancer therapy. While direct use of this compound in the synthesis of the first-in-class KRAS G12C inhibitor Sotorasib (AMG 510) is not explicitly detailed in publicly available information, the core chemical motifs are highly relevant. The fluoronitro aromatic structure is a common starting point for building the complex heterocyclic systems found in many kinase inhibitors. The reactivity of the fluorine atom allows for the key bond-forming reactions necessary to construct the drug scaffold.

Caption: General synthetic utility in drug discovery.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

References

-

Fun, H.-K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o856. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Compound Summary. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 914347-91-4|Ethyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. This compound | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound - Quantum Engineering, Lda [quantumgroup.co.mz]

A Senior Application Scientist's Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Synthesis, Reactivity, and Commercial Sourcing

For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 4-fluoro-3-nitrobenzoate (CAS No. 367-80-6) has emerged as a pivotal intermediate, valued for its specific reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a field-tested synthesis protocol, and a comprehensive overview of its commercial availability.

Core Physicochemical & Structural Data

Precise identification and understanding of a reagent's properties are the foundation of reproducible science. This compound is a substituted aromatic ester whose reactivity is dictated by the interplay of its electron-withdrawing nitro group and the strategically positioned fluorine atom.

| Property | Value | Source |

| CAS Number | 367-80-6 | [1][2][3] |

| Molecular Formula | C₉H₈FNO₄ | [2][3][4] |

| Molecular Weight | 213.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Varies; reported as yellow oil to colorless crystals | [4] |

| Purity (Typical) | ≥98% | [3] |

| Storage | Room temperature, in a dry, tightly sealed container | [3] |

Commercial Availability and Sourcing

This compound is readily accessible for research and industrial applications through a variety of established chemical suppliers. It is crucial to note that this compound is intended for laboratory and manufacturing use only and is not for direct medical or consumer application.[3] Procurement typically involves verification of the purchasing entity as a legitimate research or commercial institution.

| Supplier | Typical Purity | Common Quantities |

| Sigma-Aldrich | ≥98% | Grams to Kilograms |

| Chemspace | Varies | Milligrams to Grams |

| BLD Pharm | ≥98% | Grams to Kilograms |

| CymitQuimica | Varies | Grams |

| CP Lab Safety | min 98% | 100 grams |

This table is representative and not exhaustive. Researchers should consult specific vendor catalogs for real-time availability and pricing.

Synthesis Protocol: Fischer Esterification

While commercially available, an in-house synthesis may be required for specific research contexts. The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[5] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Rationale: The reaction mechanism involves the protonation of the carbonyl oxygen of 4-fluoro-3-nitrobenzoic acid by the strong acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the ethanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product. Refluxing provides the necessary activation energy to drive the equilibrium towards the product.

Step-by-Step Methodology: [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) and absolute ethanol (50 ml).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 ml) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Workup - Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 ml).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, typically as a yellow oil.

-

Purification (Optional): For obtaining high-purity, crystalline material suitable for applications like X-ray analysis, the crude product can be recrystallized from a mixture of hot ethyl acetate and petroleum ether.[4]

Synthetic Utility & Key Reactions

The true value of this compound lies in its potential for derivatization. The electron-withdrawing effects of the nitro and ester groups make the aromatic ring electron-deficient, thereby activating the C-F bond towards Nucleophilic Aromatic Substitution (SₙAr) .

This reactivity is a powerful tool in medicinal chemistry, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides) at the C-4 position.[5] This modularity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. It serves as a key intermediate for synthesizing various biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[4] While extensive biological data for the title compound itself is limited, related nitrobenzoate derivatives have shown potential as antifungal agents, suggesting the therapeutic promise of this chemical scaffold.[5]

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated area or chemical fume hood.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a synthetically versatile and commercially accessible building block crucial for modern drug discovery and organic synthesis. Its well-defined reactivity, particularly in SₙAr reactions, allows for the efficient creation of diverse molecular entities. Supported by straightforward synthesis protocols and a robust supply chain, this intermediate provides researchers with a reliable tool for advancing the frontiers of medicinal chemistry.

References

-

Babu, S. N. N., Rahim, A. S. A., Osman, H., Razak, I. A., & Fun, H.-K. (n.d.). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1356. Available at: [Link]

-

Chemspace (n.d.). This compound. CSCS00000708401. Available at: [Link]

-

PubChem (n.d.). This compound. CID 21277355. Available at: [Link]

-

CP Lab Safety (n.d.). This compound, min 98%, 100 grams. Available at: [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. This compound | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 4-fluoro-3-nitrobenzoate: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 4-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The synthesis and crystallographic structure are also discussed to provide a complete chemical context.

Synthesis and Molecular Structure

The primary route for synthesizing this compound is the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2] The reaction mixture is typically refluxed for several hours to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis of this compound [1]

-

Suspend 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) in absolute ethanol (50 ml).

-

Carefully add concentrated sulfuric acid (2.0 ml) to the mixture.

-

Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, evaporate the ethanol under reduced pressure.

-

Dilute the residue with water and extract the aqueous layer with ethyl acetate (3 x 25 ml).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as a yellow oil.

-

For further purification, recrystallization from a hot mixture of ethyl acetate and petroleum ether can be performed to obtain colorless crystals suitable for analysis.

The molecular structure of this compound has been unequivocally confirmed by X-ray crystallography.[1] This analysis provides the precise bond lengths, angles, and crystal packing information, which is invaluable for a complete understanding of its chemical behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Background: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from the interaction with neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum: Based on the analysis of the closely related mthis compound and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | dd (J ≈ 2.0, 7.0 Hz) | 1H | H-2 |

| ~8.25 | ddd (J ≈ 2.0, 4.5, 9.0 Hz) | 1H | H-6 |

| ~7.40 | t (J ≈ 9.0 Hz) | 1H | H-5 |

| 4.43 | q (J = 7.1 Hz) | 2H | -OCH₂CH₃ |

| 1.42 | t (J = 7.1 Hz) | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (H-2, H-5, H-6): The three protons on the benzene ring are in distinct chemical environments and exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-withdrawing nitro and ester groups, along with the fluorine atom, significantly deshield these protons, causing them to resonate downfield.

-

Ethyl Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift to approximately 4.43 ppm. They appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative groups and resonate upfield at around 1.42 ppm as a triplet, split by the two methylene protons.

// Placeholder for visual connection, as direct image mapping is not possible // In a real diagram, these would point to the respective protons on the molecule image } caption: "¹H NMR Peak Assignments"

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy